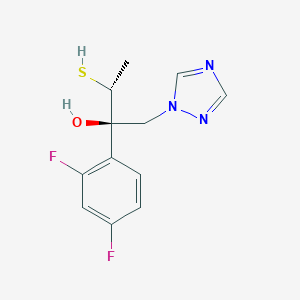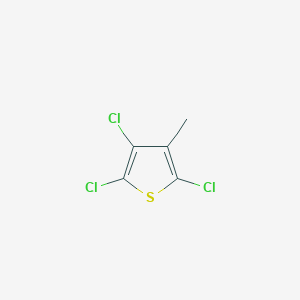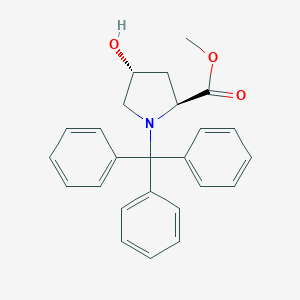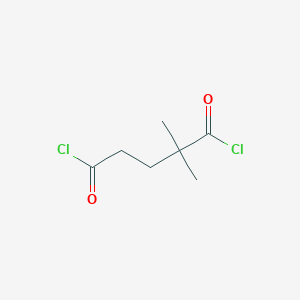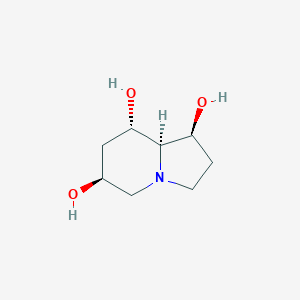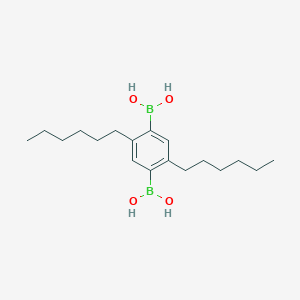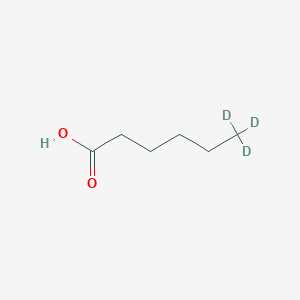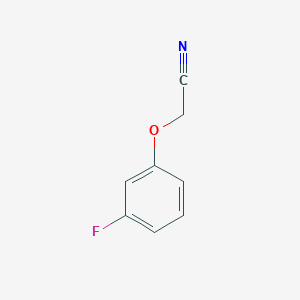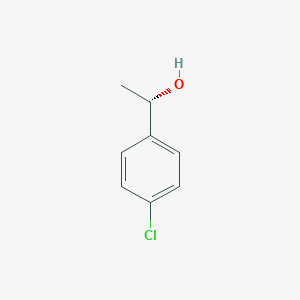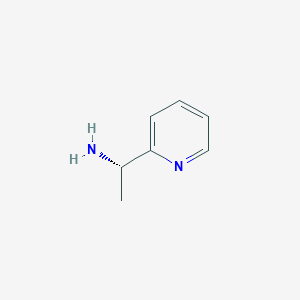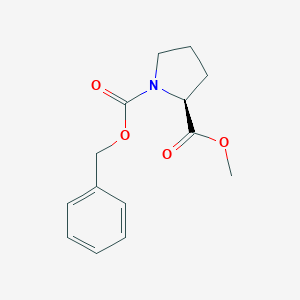
(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid
Overview
Description
The compound (S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid is a derivative of amino acids with a tert-butoxycarbonyl (Boc) protective group. This group is commonly used in peptide synthesis to protect the amino functionality during reactions that might affect it. The compound also contains a hydroxymethyl functional group, which adds to its reactivity and potential for further chemical modifications.
Synthesis Analysis
The synthesis of related Boc-amino acids typically involves the introduction of the Boc group to protect the amino group. For instance, the synthesis of (2R,3R)-N-Boc-2-amino-3-cyclohexyl-3-hydroxypropanoic acid, as described in one of the papers, starts from an enantiomerically enriched precursor obtained by Sharpless asymmetric dihydroxylation. The key step involves the preparation of a sulfate from a diol using sulfuryl chloride, which is a novel approach that avoids the use of ruthenium-catalyzed sulfite oxidation .
Molecular Structure Analysis
The molecular structure and conformation of a similar compound, (1RS, 2SR)-1-[N-(tert-butoxycarbonyl)amino]-2-hydroxymethylcyclopropane-1-carboxylic acid, have been analyzed using X-ray crystallography. The molecule was found to have a Z-configuration of the cyclopropane ring and a trans conformation of the peptide bond. The crystal structure revealed the presence of intermolecular hydrogen bonds forming dimers and infinite chains, with hydrophobic channels formed between adjacent tert-butyl groups .
Chemical Reactions Analysis
The presence of both amino and hydroxy functional groups in the Boc-amino acid derivatives makes them versatile intermediates for various chemical reactions. These functional groups can participate in the formation of peptide bonds, esterification, and other reactions typical for carboxylic acids and amines. The tert-butoxycarbonyl group can be removed under acidic conditions, allowing the amino group to be free for subsequent reactions.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of (S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid are not detailed in the provided papers, we can infer that the compound is likely to be solid at room temperature based on the structure of similar compounds. The presence of the Boc group makes the compound relatively non-polar and increases its steric bulk, which can affect its solubility in various solvents. The hydroxymethyl group increases the compound's polarity and potential for hydrogen bonding, which can influence its boiling point, melting point, and solubility in polar solvents.
Scientific Research Applications
Synthesis Techniques and Enantioselectivity
- There have been significant advancements in the enantioselective synthesis of derivatives of this compound. The research demonstrates practical and scalable methods, highlighting the compound's importance as a building block in synthetic chemistry and its potential in creating various enantiomerically pure products (Alonso, Santacana, Rafecas, & Riera, 2005).
Anticancer Potential
- A series of derivatives of the compound has been synthesized and evaluated for cytotoxicity against human cancer cell lines. Some derivatives exhibited significant cytotoxicity, suggesting the compound's potential as a scaffold for designing new anticancer agents (Kumar et al., 2009).
Role in Peptide Synthesis
- The compound and its derivatives serve as crucial building blocks in peptide synthesis. Studies have focused on its role in protecting amine groups during the synthesis process, indicating its significance in the stability and efficiency of peptide synthesis (Heydari, Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).
Crystallography and Molecular Structure
- Crystallographic analysis has been conducted to understand the molecular structure and conformation of the compound's derivatives. This research is vital in elucidating the compound's chemical behavior and potential interactions in various biological and chemical systems (Jankowska et al., 2002).
Future Directions
The future directions of “(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid” could involve its use in the synthesis of glucosamine synthase inhibitors, a myosin kinase inhibitor . Additionally, the development of novel room-temperature ionic liquids (RTILs) consisting of the anions of commercially available tert-butoxycarbonyl (Boc)-protected amino acids could expand the applicability of AAILs .
properties
IUPAC Name |
(2S)-3-hydroxy-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-8(2,3)15-7(14)10-9(4,5-11)6(12)13/h11H,5H2,1-4H3,(H,10,14)(H,12,13)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRXDSRYWWYTPD-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CO)(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501004616 | |
| Record name | N-[tert-Butoxy(hydroxy)methylidene]-2-methylserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501004616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid | |
CAS RN |
84311-19-3 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-2-methyl-L-serine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84311-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[tert-Butoxy(hydroxy)methylidene]-2-methylserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501004616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



